Cas no 1134138-66-1 ((1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin)
![(1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin structure](https://pt.kuujia.com/scimg/cas/1134138-66-1x500.png)
1134138-66-1 structure
Nome do Produto:(1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin
(1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin Propriedades químicas e físicas
Nomes e Identificadores
-
- (1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin
- jatamanvaltrate B
- [ "" ]
- F92861
- [(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate
- 1134138-66-1
- CHEMBL554325
- AKOS040761925
- (-)-Jatamanvaltrate B
- ((1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta(c)pyran-4-yl)methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate
-
- Inchi: InChI=1S/C32H50O13/c1-17(2)10-24(34)42-16-32(39)23(43-21(9)33)13-31(38)22(15-41-30(28(31)32)45-26(36)12-19(5)6)14-40-29(37)27(20(7)8)44-25(35)11-18(3)4/h15,17-20,23,27-28,30,38-39H,10-14,16H2,1-9H3/t23-,27?,28-,30-,31-,32+/m0/s1
- Chave InChI: ZWCCPUWSKJGJNH-ZTJXRXMQSA-N
- SMILES: CC(C)CC(=O)OCC1(C(CC2(C1C(OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O
Propriedades Computadas
- Massa Exacta: 642.32500
- Massa monoisotópica: 642.32514165g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 13
- Contagem de Átomos Pesados: 45
- Contagem de Ligações Rotativas: 20
- Complexidade: 1110
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 5
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 181Ų
- XLogP3: 4.114
Propriedades Experimentais
- Cor/Forma: Oil
- Densidade: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Ponto de ebulição: 692.3±55.0 °C at 760 mmHg
- Ponto de Flash: 207.5±25.0 °C
- Solubilidade: Almost insoluble (0.051 g/l) (25 º C),
- PSA: 181.19000
- LogP: 2.97610
- Pressão de vapor: 0.0±4.9 mmHg at 25°C
(1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin Informações de segurança
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
(1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4352-1 mL * 10 mM (in DMSO) |
Jatamanvaltrate B |
1134138-66-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
TargetMol Chemicals | TN4352-5 mg |
Jatamanvaltrate B |
1134138-66-1 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN4352-5mg |
Jatamanvaltrate B |
1134138-66-1 | 5mg |
¥ 4420 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4352-1 mg |
Jatamanvaltrate B |
1134138-66-1 | 1mg |
¥2835.00 | 2022-04-26 | ||
A2B Chem LLC | AE23516-5mg |
Jatamanvaltrate B |
1134138-66-1 | 95.0% | 5mg |
$785.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | J89130-5 mg |
(1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin |
1134138-66-1 | 5mg |
¥5600.0 | 2021-09-09 | ||
TargetMol Chemicals | TN4352-1 ml * 10 mm |
Jatamanvaltrate B |
1134138-66-1 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 |
(1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin Literatura Relacionada
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
1134138-66-1 ((1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin) Produtos relacionados
- 2137726-41-9(3-{(tert-butoxy)carbonylamino}bicyclo3.1.0hexane-1-carboxylic acid)
- 2171979-96-5(3-3-(hydroxymethyl)azetidin-3-ylthiolan-3-ol)
- 76379-01-6((2R)-2-{(tert-butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid)
- 2171466-62-7(4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoyl-2-methylmorpholine-3-carboxylic acid)
- 954575-40-7(2-(4-Acetamidophenyl)sulfanylpropanoic Acid)
- 2229604-71-9(3-(4-bromo-3,5-dimethylphenyl)-1,2-oxazol-5-amine)
- 1397287-45-4(2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine)
- 2228221-53-0(3-5-(trifluoromethyl)thiophen-2-yloxolane-2,5-dione)
- 2849-92-5(Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate)
- 1016675-55-0(5-acetamido-2-methanesulfonamidobenzoic acid)
Fornecedores recomendados
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
CN Fornecedor
Reagente
